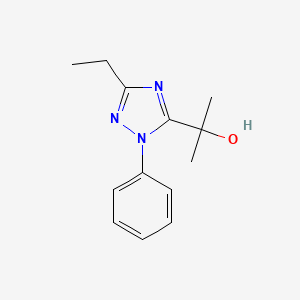
ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate involves the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. This process yields a product where the piperazine ring adopts a chair conformation, indicating a specific spatial arrangement that influences its chemical behavior and applications (Faizi, Ahmad, & Golenya, 2016).
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate is characterized by two independent molecules in the asymmetric unit, both showing a similar conformation. The dihedral angles formed between the piperazine ring and the benzene ring provide insights into the stability and reactivity of the compound (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
Various studies focus on derivatives and analogs of ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate to explore its chemical reactions and properties. For instance, modifications on its amide bond and alkyl chain have been shown to affect its affinity towards certain receptors, highlighting its versatile chemical properties and potential for targeted applications (Perrone et al., 2000).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, play a crucial role in the compound's applicability in material science and pharmaceuticals. For example, its crystalline form and hydrogen bonding capabilities can significantly influence its solubility, stability, and bioavailability (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate are essential for its function and efficacy in various applications. Studies on its derivatives provide insights into the relationship between structure and function, enabling the design of compounds with optimized properties for specific uses (Rajkumar, Kamaraj, & Krishnasamy, 2014).
属性
IUPAC Name |
ethyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)15(19)17-9-11-18(12-10-17)16(20)22-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHDFPPYRBRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)


![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)
![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5659482.png)
![N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5659490.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5659499.png)


